N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide
Description
N'-[(E)-(4-Butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a Schiff base-oxamide hybrid compound characterized by a naphthalene core linked to an oxamide moiety and a 4-butoxyphenyl substituent. This structure combines the π-conjugated aromatic system of naphthalene with the hydrogen-bonding capability of the oxamide group, making it a candidate for applications in materials science and medicinal chemistry.
Properties
CAS No. |
769146-51-2 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-15-29-19-13-11-17(12-14-19)16-24-26-23(28)22(27)25-21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,25,27)(H,26,28)/b24-16+ |
InChI Key |
SMDPKZVJZCAVLP-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
- The synthetic route to UV-1 involves starting with 4-aminobenzoic acid ethyl ester and N-methylaniline as raw materials .
- Here’s a summary of the synthesis:
- React 4-aminobenzoic acid ethyl ester and N-methylaniline to form the intermediate (4-ethoxycarbonylphenyl)methanamidine ethyl ester.
- Further react the intermediate with N-methylaniline to obtain UV-1 .
- The overall yield for this process is approximately 82.5%.
Chemical Reactions Analysis
- UV-1 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions:
- Oxidation: UV-1 can be oxidized using appropriate oxidants.
- Reduction: Reduction reactions can modify the compound’s functional groups.
- Substitution: UV-1 can participate in nucleophilic substitution reactions.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
- UV-1’s applications span multiple fields:
Polyurethane Materials: Enhances UV resistance in foams and coatings.
Adhesives: Improves outdoor durability.
Leather and Coatings: Enhances light stability.
Other Industries: Used in paints, plastics, and more .
Mechanism of Action
- UV-1 absorbs UV radiation, protecting materials from photodegradation.
- It likely acts by dissipating absorbed energy as heat or by preventing UV-induced chemical reactions.
- Molecular targets and pathways involved require further research.
Comparison with Similar Compounds
Key Observations :
- The oxamide group in the target compound provides dual hydrogen-bonding sites , contrasting with the single amide in the acetamide analog or the sulfonamide in ’s compound .
Physicochemical Properties
Thermal Stability and Melting Points
- N-(E)-((1-(4-Dimethylamino)phenyl)methylideneamino)-6-(quinoxaline-2,3-dione)sulfonamide: Melting point = 288–290°C . The high melting point suggests strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and quinoxaline-dione groups).
- N-[(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide: No melting point reported, but nitro and hydroxy groups likely increase polarity and thermal stability .
- Target Compound : Melting point data are unavailable in the provided evidence. However, the butoxyphenyl group may reduce melting temperature compared to nitro- or sulfonamide analogs due to increased hydrophobic character.
Spectroscopic Data
- IR Spectroscopy :
- NMR :
Biological Activity
The compound N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide is a synthetic organic molecule that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.38 g/mol. The structure features a naphthalene moiety linked to an amine group through a methylene bridge, which is further substituted by a 4-butoxyphenyl group.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that related oxamide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest, leading to reduced cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to cellular stress and apoptosis in malignant cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce edema in animal models.
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Antimicrobial Activity Assessment
In a controlled laboratory setting, the compound was tested against a panel of microbial pathogens. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
